molecular formula C15H15NO3 B7532571 N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide

N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide

Cat. No.: B7532571
M. Wt: 257.28 g/mol
InChI Key: TXZBZTDKJPDONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide, also known as DHCFC, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The exact mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide is still under investigation. However, it has been suggested that this compound exerts its biological activities through various pathways, including the inhibition of oxidative stress and inflammation, the modulation of signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has also been reported to have neuroprotective and cardioprotective effects. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, there are also some limitations to its use in lab experiments, such as its poor solubility in water and some organic solvents, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide. One potential direction is the further investigation of its mechanism of action and its potential use as a lead compound for the development of new drugs targeting various diseases. Another direction is the exploration of its potential use in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, the development of new methods for the synthesis and purification of this compound may also be an area of future research.

Synthesis Methods

The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide involves the reaction of 3,4-dihydro-2H-chromen-4-amine with 5-methylfuran-2-carboxylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using various methods, such as column chromatography and recrystallization.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide has been studied for its potential application in various scientific research fields, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to exhibit various biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. This compound has also been investigated for its potential use as a lead compound for the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-7-14(19-10)15(17)16-12-8-9-18-13-5-3-2-4-11(12)13/h2-7,12H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZBZTDKJPDONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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